molecular formula C20H20ClN3O2S B3001469 1-(4-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopentanecarboxamide CAS No. 1903720-18-2

1-(4-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopentanecarboxamide

Cat. No.: B3001469
CAS No.: 1903720-18-2
M. Wt: 401.91
InChI Key: JQMHTDASKGHDAF-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H20ClN3O2S and its molecular weight is 401.91. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c21-15-5-3-14(4-6-15)20(8-1-2-9-20)19(26)22-10-11-24-13-23-16-7-12-27-17(16)18(24)25/h3-7,12-13H,1-2,8-11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMHTDASKGHDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCN3C=NC4=C(C3=O)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopentanecarboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound features a complex structure that includes a chlorophenyl group, a thieno[3,2-d]pyrimidine moiety, and a cyclopentanecarboxamide backbone. The structural formula can be represented as follows:

C17H18ClN3O2S\text{C}_{17}\text{H}_{18}\text{Cl}\text{N}_3\text{O}_2\text{S}

Biological Activity Overview

This compound has shown promising biological activities including:

  • Antitumor Activity : Several studies have indicated that derivatives of thieno[3,2-d]pyrimidine exhibit significant antitumor effects. For instance, compounds similar to this compound have been evaluated in various cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis .
  • Antibacterial Properties : Research has identified thieno[3,2-d]pyrimidine derivatives as effective against various bacterial strains. These compounds disrupt bacterial growth by inhibiting essential metabolic pathways .

The biological activity of this compound can be attributed to its interaction with multiple biological targets:

  • Enzyme Inhibition : It is believed that the compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation. The thieno[3,2-d]pyrimidine scaffold is known for its ability to bind to kinase enzymes, which play crucial roles in signaling pathways associated with tumor growth .
  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, leading to programmed cell death .

Case Studies

  • Antitumor Efficacy : A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was found to be approximately 15 µM for breast cancer cells and 20 µM for lung cancer cells.
  • Antibacterial Activity : In vitro tests showed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria, indicating moderate antibacterial efficacy.

Data Table

Biological Activity IC50/MIC Values Tested Cell Lines/Bacteria
Antitumor (Breast Cancer)15 µMMCF-7 (human breast adenocarcinoma)
Antitumor (Lung Cancer)20 µMA549 (human lung carcinoma)
Antibacterial8 - 32 µg/mLStaphylococcus aureus, E. coli

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